molecular formula C18H24ClN5O2 B11032812 N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11032812
M. Wt: 377.9 g/mol
InChI Key: UXRDHZAXCWNNCI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a piperazine moiety, and a tetrahydropyrimidinone ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrahydropyrimidinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinone ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Chlorinated Aromatic Ring: The final step involves coupling the chlorinated aromatic ring with the intermediate compound, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Properties

Molecular Formula

C18H24ClN5O2

Molecular Weight

377.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetamide

InChI

InChI=1S/C18H24ClN5O2/c1-12-14(19)4-3-5-15(12)21-16(25)10-13-11-20-18(22-17(13)26)24-8-6-23(2)7-9-24/h3-5,13H,6-11H2,1-2H3,(H,21,25)(H,20,22,26)

InChI Key

UXRDHZAXCWNNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CN=C(NC2=O)N3CCN(CC3)C

Origin of Product

United States

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